molecular formula C13H18O9 B1593585 1,2,3,5-tetra-O-acetyl-D-xylofuranose CAS No. 30571-56-3

1,2,3,5-tetra-O-acetyl-D-xylofuranose

Cat. No. B1593585
CAS RN: 30571-56-3
M. Wt: 318.28 g/mol
InChI Key: ZYPMNZKYVVSXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a starting material for the synthesis of nucleosides . It is a carbohydrate that plays a pivotal role in the advancement of pharmaceutical agents targeting an array of ailments such as cancer, inflammation, and microbial infections .


Synthesis Analysis

This compound is used as a building block for the synthesis of carbohydrate-based drugs or vaccines. Its specific properties can be advantageous for these applications.


Molecular Structure Analysis

The molecular formula of 1,2,3,5-tetra-O-acetyl-D-xylofuranose is C13H18O9 . Its molecular weight is 318.3 . The SMILES representation is CC(OC[C@@H]1C@H=O)C@@H=O)C(OC(C)=O)O1)=O .


Chemical Reactions Analysis

1,2,3,5-Tetra-O-acetyl-D-xylofuranose can serve as a model compound for studying how carbohydrates interact with proteins. These interactions play a crucial role in various biological processes.


Physical And Chemical Properties Analysis

This compound is a neat oil . It is soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2, 10 mg/ml) .

Scientific Research Applications

Pharmaceutical Intermediary

It serves as an intermediate in pharmaceutical synthesis, especially in creating antiviral therapies. Notably, it has been used in research targeting hepatitis B treatment .

Nucleoside Precursor

As a nucleoside precursor, 1,2,3,5-tetra-O-acetyl-D-xylofuranose is involved in the synthesis of nucleosides which are essential components of nucleic acids .

Chemical Synthesis

The compound is significant in intricate chemical syntheses due to its specific structure and reactivity, which can be tailored for various chemical reactions .

Future Directions

The unparalleled chemical attributes and remarkable efficacy of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose position it as an indispensable cornerstone for the uncovering and synthesis of curative remedies, thereby bestowing promising prospects in the realm of biomedicine .

properties

IUPAC Name

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-tetra-O-acetyl-D-xylofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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